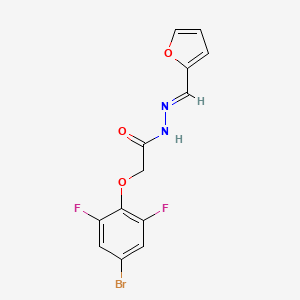
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide, also known as LCB01-0371, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has shown promising results in preclinical studies, exhibiting potent anti-tumor activity against various cancer cell lines.
作用机制
The exact mechanism of action of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer progression. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. This compound also inhibits the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes tumor growth. Furthermore, this compound has been found to inhibit the activity of HDAC, an enzyme that regulates gene expression and is often dysregulated in cancer.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, which could prevent cancer metastasis. In addition, this compound has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, which could contribute to its anti-tumor activity.
实验室实验的优点和局限性
One of the major advantages of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which could limit its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
未来方向
There are several future directions for the research of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide. One of the potential applications of this compound is as a combination therapy with other anti-cancer drugs, which could enhance its anti-tumor activity. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which could help optimize its dosage and treatment regimen. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of more effective cancer therapies.
合成方法
The synthesis of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide involves the condensation of 4-bromo-2,6-difluorophenol with furan-2-carbaldehyde followed by the addition of acetyl hydrazide. The resulting compound is then subjected to an E/Z isomerization reaction to obtain the (E)-isomer, which exhibits higher potency than the (Z)-isomer. The final product is obtained after purification through column chromatography.
科学研究应用
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to inhibit cancer cell proliferation and induce apoptosis, which is a programmed cell death mechanism. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
属性
IUPAC Name |
2-(4-bromo-2,6-difluorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O3/c14-8-4-10(15)13(11(16)5-8)21-7-12(19)18-17-6-9-2-1-3-20-9/h1-6H,7H2,(H,18,19)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNABIXJFVJDZ-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)COC2=C(C=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2902969.png)

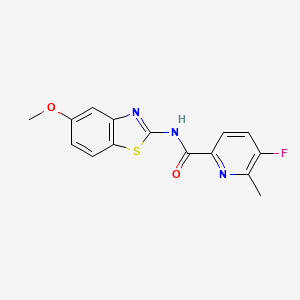
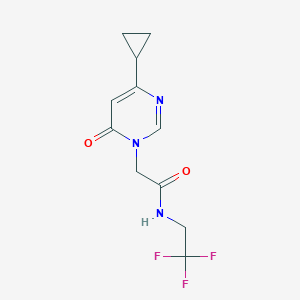
![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)
![2-Cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2902980.png)
![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)
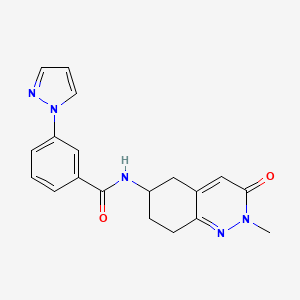
![N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902986.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2902987.png)
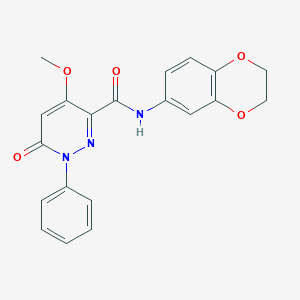
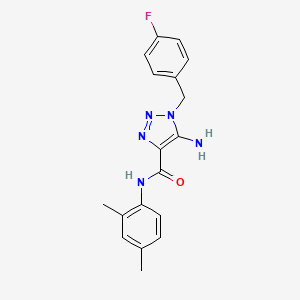
![1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2902992.png)